molecular formula C14H9ClO4S B13087465 (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate

(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate

Cat. No.: B13087465
M. Wt: 308.7 g/mol
InChI Key: OWIUPSQDGAKBDA-UHFFFAOYSA-N
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Description

(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate is a reactive acylating agent characterized by a naphthothiophene dioxido core linked to a carbonochloridate functional group. The sulfone moiety (1,1-dioxido) enhances the electron-withdrawing nature of the aromatic system, increasing the electrophilicity of the carbonyl carbon. This compound is likely utilized in organic synthesis for esterification or amidation reactions, where its reactivity enables efficient coupling under mild conditions.

Properties

Molecular Formula

C14H9ClO4S

Molecular Weight

308.7 g/mol

IUPAC Name

(1,1-dioxobenzo[g][1]benzothiol-2-yl)methyl carbonochloridate

InChI

InChI=1S/C14H9ClO4S/c15-14(16)19-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)20(11,17)18/h1-7H,8H2

InChI Key

OWIUPSQDGAKBDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)C(=C3)COC(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method includes the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) to form thiophene derivatives

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Industrial production would also require stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the carbonochloridate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons. Substitution reactions typically result in the formation of new carbon-heteroatom bonds.

Scientific Research Applications

(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact pathways and targets depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s naphthothiophene dioxido scaffold distinguishes it from simpler aromatic carbonochloridates. Key comparisons include:

  • Thiophene-Based Carbonochloridates: Compounds such as (thiophen-2-yl)methyl carbonochloridate lack the sulfone group and fused naphthalene system, resulting in lower electrophilicity and slower reaction kinetics in nucleophilic substitutions .
  • Benzothiophene Derivatives: Benzothiophene-2-carbonochloridate shares a fused aromatic system but lacks the sulfone group, reducing its electron-withdrawing effects compared to the target compound .
  • Polymer Precursors : Conjugated polymers (e.g., fluorene- or carbazole-based systems) often incorporate electron-deficient units. The target compound’s sulfone group could enhance electron affinity, making it a candidate for optoelectronic materials, though direct evidence is absent in the provided data .

Data Table: Comparative Properties of Carbonochloridate Derivatives

Compound Name Key Functional Groups Reactivity (Relative) Stability (vs. Hydrolysis) Potential Applications Reference
(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate Naphthothiophene dioxido, carbonochloridate High Moderate-High Organic synthesis, polymers
(Thiophen-2-yl)methyl carbonochloridate Thiophene, carbonochloridate Moderate Low-Moderate Small-molecule derivatization
Benzothiophene-2-carbonochloridate Benzothiophene, carbonochloridate High Moderate Pharmaceuticals
Propiconazole (from ) Triazole, dioxolane Low (fungicidal) High Agriculture

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